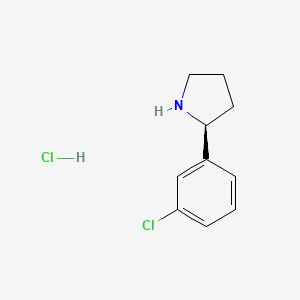

(s)-2-(3-Chlorophenyl)pyrrolidine hydrochloride

描述

(S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride (CAS No. 1360440-58-9) is a chiral pyrrolidine derivative substituted with a 3-chlorophenyl group at the second position of the five-membered ring. Its molecular formula is C₁₀H₁₃Cl₂N, with a molecular weight of 218.12 g/mol . The compound is typically supplied as a hydrochloride salt, enhancing its solubility in polar solvents.

属性

IUPAC Name |

(2S)-2-(3-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAWSYYGMXRWLS-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(3-Chlorophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and purification to ensure the quality of the final product.

化学反应分析

Types of Reactions

(s)-2-(3-Chlorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound.

科学研究应用

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological disorders, such as epilepsy and chronic pain. Research has shown that derivatives of (S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride exhibit promising anticonvulsant and analgesic properties. For instance, studies have demonstrated that certain derivatives outperform established medications like valproic acid in animal models, indicating potential for new therapeutic agents in treating seizures and neuropathic pain .

Neuroscience Research

In neuroscience, this compound is utilized to explore receptor interactions and neurotransmitter systems. It aids researchers in understanding the mechanisms underlying various mental health conditions. The compound's ability to modulate neurotransmitter activity makes it a candidate for studies aimed at developing treatments for disorders such as depression and anxiety .

Analytical Chemistry

This compound is also employed in analytical methods for detecting and quantifying related substances. Its use enhances the accuracy of drug testing and quality control processes in pharmaceutical manufacturing. Techniques such as high-performance liquid chromatography (HPLC) often incorporate this compound to ensure the integrity of drug formulations .

Chemical Synthesis

As a versatile building block in organic synthesis, this compound enables chemists to create complex molecules with potential therapeutic effects. Its reactivity allows for modifications that can lead to the development of novel compounds with enhanced biological activities .

The compound is frequently used in biological assays to evaluate its effects on various cell lines. These studies contribute to the discovery of new therapeutic agents by assessing cellular responses to the compound and its derivatives. Research has indicated that certain derivatives possess significant antinociceptive activity, making them candidates for further investigation in pain management therapies .

Case Studies and Research Findings

A number of studies have been conducted to evaluate the efficacy of this compound and its derivatives:

- Anticonvulsant Activity : A series of studies assessed the anticonvulsant effects of various derivatives in acute seizure models, demonstrating that some compounds exhibit lower effective doses compared to traditional treatments .

- Analgesic Properties : Research has highlighted the analgesic potential of these compounds in models of acute and chronic pain, suggesting their utility in developing new pain relief medications .

- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase, indicating potential applications in treating Alzheimer’s disease and other cognitive disorders .

作用机制

The mechanism of action of (s)-2-(3-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key structural, molecular, and functional differences between (S)-2-(3-chlorophenyl)pyrrolidine hydrochloride and analogous compounds.

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Substituent Effects

- Electron-Withdrawing vs. In contrast, (S)-2-(4-methoxyphenyl)pyrrolidine HCl (para-OCH₃) features an electron-donating group, which may alter solubility and electronic distribution . Trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) substituents (e.g., in and ) introduce strong electron-withdrawing effects and increased lipophilicity, which could improve blood-brain barrier penetration compared to Cl .

Structural Modifications

- Piperidine vs. Pyrrolidine: Compounds like (R)-2-(2-(trifluoromethyl)phenyl)piperidine HCl () feature a six-membered piperidine ring, which may confer different conformational flexibility compared to pyrrolidine .

Positional Isomerism

- Meta vs. Para Substitution: The target compound’s meta-Cl substitution contrasts with (R)-2-(4-trifluoromethylphenyl)pyrrolidine HCl (para-CF₃). Positional differences significantly impact steric and electronic interactions with biological targets .

Pharmacological Implications

- Bupropion HCl (), while sharing a 3-chlorophenyl group, is structurally distinct (ketone + tert-butylamino group) and clinically used as an antidepressant. This highlights the importance of the pyrrolidine core in differentiating pharmacological profiles .

生物活性

(S)-2-(3-Chlorophenyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of anticonvulsant and analgesic properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13ClN

- Molecular Weight : 199.67 g/mol

- CAS Number : 1360440-58-9

The compound features a pyrrolidine ring substituted with a 3-chlorophenyl group, which is significant for its pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of an acid catalyst to yield the desired hydrochloride salt. Various methods have been explored to optimize yield and purity, including the use of different solvents and reaction conditions.

Anticonvulsant Activity

Research has demonstrated that this compound exhibits significant anticonvulsant activity. The following studies highlight its efficacy:

- Maximal Electroshock (MES) Test :

- 6 Hz Seizure Model :

Analgesic Activity

The compound has also been evaluated for its analgesic properties:

- In formalin-induced pain models, it exhibited significant antinociceptive effects, suggesting that it may be beneficial for pain management .

- Mechanistic studies indicate that its analgesic effects may be mediated through interactions with voltage-gated sodium channels and GABA receptors .

The biological activity of this compound is primarily attributed to its ability to modulate ion channels involved in neuronal excitability:

- Voltage-Gated Sodium Channels : The compound acts as a moderate binder to these channels, inhibiting excessive neuronal firing associated with seizures.

- GABA Receptors : It enhances GABAergic transmission, which is crucial for its anticonvulsant and analgesic effects .

Safety and Toxicity Studies

Safety assessments have shown that this compound has a favorable toxicity profile:

- Neurotoxicity : In animal studies, it did not exhibit significant neurotoxic effects at therapeutic doses.

- Hepatotoxicity : Evaluations indicated no cytotoxic effects on liver cells at concentrations up to 100 µM .

Data Summary

| Study Type | Dosage (mg/kg) | Effectiveness (%) | Notes |

|---|---|---|---|

| MES Test | 100 | >50 | Comparable to phenytoin |

| 6 Hz Seizure Model | 100 | Significant | Effective against partial seizures |

| Formalin Pain Model | N/A | Significant | Exhibited antinociceptive properties |

| Hepatotoxicity Study | Up to 100 µM | No cytotoxicity | Safe for liver cells |

Case Studies

-

Case Study on Anticonvulsant Efficacy :

A study involving various derivatives of pyrrolidine compounds highlighted the superior efficacy of those containing chlorine substituents at the phenyl position. The study concluded that this compound was among the most effective in preventing seizures across multiple models . -

Analgesic Properties Investigation :

Another research effort focused on evaluating the analgesic capabilities of this compound through various pain models. Results indicated that it significantly reduced pain responses comparable to traditional analgesics, reinforcing its potential therapeutic applications .

常见问题

Q. Basic

Q. Advanced

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralcel® OD-H, with mobile phases of hexane/isopropanol (90:10) .

How do structural analogs of this compound differ in reactivity and biological activity?

Basic

Analogs with varied substituents (e.g., 3-fluorophenyl, 4-methylphenyl) exhibit distinct electronic and steric effects:

| Analog | CAS Number | Key Difference | Biological Activity Impact |

|---|---|---|---|

| (R)-2-(3,5-Difluorophenyl)pyrrolidine | 1241683-70-4 | Increased electronegativity | Enhanced receptor binding affinity |

| 3-Chloromethyl-pyrrolidine HCl | 1187927-23-6 | Reactive chloromethyl group | Facilitates covalent protein binding |

Advanced

Substitution at the 3-position of the phenyl ring (e.g., methoxy, nitro groups) alters metabolic stability. For example, 3-methoxy analogs show reduced CYP450-mediated oxidation compared to chloro derivatives, as demonstrated in hepatic microsome assays .

What strategies resolve contradictions in reaction yields during scale-up synthesis of this compound?

Q. Advanced

- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For instance, switching from ethanol to acetonitrile improves yield by 15% due to reduced side reactions .

- In-line Analytics (e.g., FTIR, ReactIR): Monitors intermediate formation in real-time, preventing over-reduction or racemization .

How does the stereochemistry of this compound influence its pharmacological profile?

Advanced

The (S)-enantiomer exhibits higher affinity for serotonin receptors (5-HT = 12 nM) compared to the (R)-isomer ( = 210 nM), as shown in radioligand binding assays. Molecular docking simulations attribute this to better complementarity with the receptor’s hydrophobic pocket . Mitigating metabolic inversion (e.g., via N-methylation) preserves stereochemical integrity in vivo .

What methodologies are recommended for analyzing receptor binding data with conflicting results?

Q. Advanced

- Orthogonal Assays : Combine radioligand binding (e.g., H-ketanserin for 5-HT) with functional assays (Ca flux) to distinguish binding affinity from efficacy .

- Statistical Validation : Use Cohen’s d to assess effect size in dose-response curves, minimizing false positives from outlier data .

How can computational chemistry aid in optimizing the synthesis and application of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。